N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
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Overview
Description
N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a furan ring substituted with a 4-methylphenyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine typically involves the condensation of 5-(4-methylphenyl)furan-2-carbaldehyde with 4H-1,2,4-triazol-4-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole or furan derivatives.
Scientific Research Applications
N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-{(1E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
- N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
Uniqueness
N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, thereby increasing its efficacy in various applications .
Properties
Molecular Formula |
C14H12N4O |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(E)-1-[5-(4-methylphenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C14H12N4O/c1-11-2-4-12(5-3-11)14-7-6-13(19-14)8-17-18-9-15-16-10-18/h2-10H,1H3/b17-8+ |
InChI Key |
WGHYNHCEKMDGHV-CAOOACKPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=N/N3C=NN=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=NN3C=NN=C3 |
solubility |
17.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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